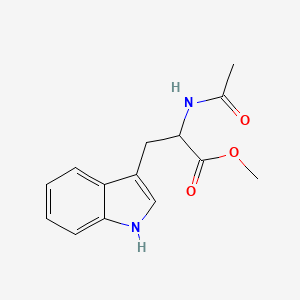
2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester is a useful research compound. Its molecular formula is C14H16N2O3 and its molecular weight is 260.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
2-Acetylamino-3-(1H-indol-3-yl)-propionic acid methyl ester, also known as methyl 2-acetamido-3-(1H-indol-3-yl)propanoate, is a compound of significant interest due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, supported by various studies and data.
Chemical Structure and Properties
The chemical formula for this compound is C14H16N2O3 with a molecular weight of 256.29 g/mol. The structure features an indole moiety, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C14H16N2O3 |
| Molecular Weight | 256.29 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not specified |
Anti-inflammatory Activity
Research indicates that compounds related to indole derivatives exhibit significant anti-inflammatory properties. For instance, studies have shown that derivatives can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in various cell lines. In particular, methyl esters of indole derivatives have been noted for their ability to modulate inflammatory pathways effectively.
Case Study: Propolis and Indole Derivatives
A study on propolis extracts demonstrated that certain indole-related compounds significantly reduced the expression of Toll-like receptor 4 (TLR4) signaling pathways in MDA-MB-231 breast cancer cell lines, highlighting the anti-inflammatory potential of these compounds .
Anticancer Activity
The anticancer effects of this compound are particularly noteworthy. Research has shown that indole derivatives can induce apoptosis in cancer cell lines and inhibit tumor growth.
Data from Cell Line Studies
In vitro studies have demonstrated that this compound can reduce cell viability in various cancer cell lines at specific concentrations. For example, a concentration-dependent reduction in viability was observed in assays involving breast cancer cells.
Antimicrobial Activity
Indole derivatives have also been studied for their antimicrobial properties. These compounds can inhibit the growth of various bacterial strains, making them potential candidates for developing new antimicrobial agents.
Table 2: Antimicrobial Activity Data
| Microorganism | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Escherichia coli | 32 µg/mL |
| Staphylococcus aureus | 16 µg/mL |
| Candida albicans | 64 µg/mL |
The biological activities of this compound may be attributed to several mechanisms:
- Inhibition of Cytokine Production : The compound may reduce the synthesis of pro-inflammatory cytokines.
- Induction of Apoptosis : It can activate apoptotic pathways in cancer cells.
- Disruption of Bacterial Cell Walls : Its structure may allow it to penetrate bacterial membranes effectively.
属性
IUPAC Name |
methyl 2-acetamido-3-(1H-indol-3-yl)propanoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-9(17)16-13(14(18)19-2)7-10-8-15-12-6-4-3-5-11(10)12/h3-6,8,13,15H,7H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZECNVJPYDPBAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














